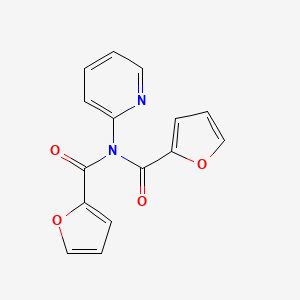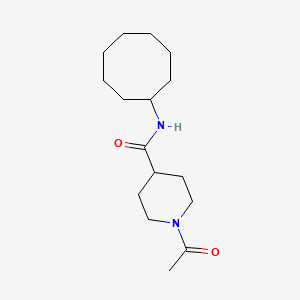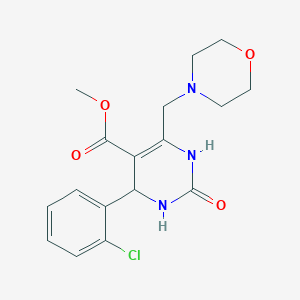
N-2-furoyl-N-2-pyridinyl-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-2-furoyl-N-2-pyridinyl-2-furamide, commonly known as Furanone, is a heterocyclic organic compound with a furan ring and a pyridine ring. It is widely used in scientific research due to its unique chemical properties and diverse applications.
科学研究应用
Furanone has been extensively used in scientific research due to its diverse applications. It has been used as a quorum sensing inhibitor, a biofilm inhibitor, an antimicrobial agent, an antifungal agent, and a cancer cell inhibitor. Furanone has also been used in the development of new drugs and therapies for various diseases.
作用机制
Furanone acts as a quorum sensing inhibitor by disrupting the communication between bacteria. It inhibits the production of signaling molecules, which are essential for bacterial communication and biofilm formation. Furanone also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, Furanone has been found to have antimicrobial and antifungal properties.
Biochemical and Physiological Effects:
Furanone has been shown to have several biochemical and physiological effects. It inhibits the production of virulence factors in bacteria, reduces the formation of biofilms, and enhances the immune response. Furanone also induces apoptosis in cancer cells and inhibits cell proliferation. Additionally, Furanone has been found to have antioxidant properties and can reduce oxidative stress in cells.
实验室实验的优点和局限性
Furanone has several advantages for lab experiments. It is easy to synthesize, has high purity and yield, and has diverse applications in scientific research. However, Furanone also has some limitations. It is unstable in aqueous solutions and can degrade over time. Additionally, the mechanism of action of Furanone is not fully understood, and more research is needed to elucidate its effects on different organisms and cells.
未来方向
There are several future directions for research on Furanone. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections. Another direction is to explore its effects on different organisms and cells and to elucidate its mechanism of action. Additionally, more research is needed to optimize the synthesis method of Furanone and to develop new derivatives with enhanced properties.
Conclusion:
In conclusion, Furanone is a heterocyclic organic compound with diverse applications in scientific research. It has been extensively used as a quorum sensing inhibitor, a biofilm inhibitor, an antimicrobial agent, an antifungal agent, and a cancer cell inhibitor. Furanone has several biochemical and physiological effects, including the inhibition of virulence factors in bacteria, the reduction of biofilm formation, and the induction of apoptosis in cancer cells. While Furanone has some limitations, it has several advantages for lab experiments and has promising potential for the development of new drugs and therapies.
合成方法
Furanone can be synthesized through several methods, including the reaction of furfural with nicotinic acid, the reaction of furfural with 2-pyridinecarboxamide, and the reaction of furfural with 2-pyridinecarboxylic acid. The most common method involves the reaction of furfural with nicotinic acid in the presence of sulfuric acid. This method yields high purity and high yield of Furanone.
属性
IUPAC Name |
N-(furan-2-carbonyl)-N-pyridin-2-ylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-14(11-5-3-9-20-11)17(13-7-1-2-8-16-13)15(19)12-6-4-10-21-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHFJFLPPIYICC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N(C(=O)C2=CC=CO2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[({[(4,6-dimethyl-2-pyrimidinyl)amino][(2-methylphenyl)amino]methylene}amino)sulfonyl]phenyl}acetamide](/img/structure/B5380799.png)
![3-chloro-2-[3-(3-pyridinyl)-1-azetidinyl]pyridine](/img/structure/B5380801.png)

![N-(3-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5380809.png)
![N,N-dimethyl-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5380822.png)
![2-({[(2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5380834.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B5380846.png)
![2-fluoro-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}benzamide](/img/structure/B5380851.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-ethylacetamide](/img/structure/B5380853.png)

![4-benzyl-5-[1-(3-pyridinylmethyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5380866.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5380871.png)
![9-[2-(4-morpholinyl)ethyl]-2-(1-naphthyl)-9H-imidazo[1,2-a]benzimidazole dihydrobromide](/img/structure/B5380899.png)